molecular formula C25H22Cl2N2O3 B301614 2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B301614
M. Wt: 469.4 g/mol
InChI Key: NOISPEWQGVVQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound that has shown promising results in scientific research. It is commonly known as CCDC106, and it belongs to the class of compounds called chromenes.

Mechanism of Action

The mechanism of action of CCDC106 involves its ability to interact with various cellular targets. Studies have shown that CCDC106 can inhibit the activity of several enzymes, including topoisomerase II, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. This inhibition leads to the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, CCDC106 can inhibit the production of inflammatory cytokines by inhibiting the activity of NF-κB. This inhibition leads to the reduction of inflammation in various tissues.
Biochemical and Physiological Effects:
CCDC106 has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that CCDC106 can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In vivo studies have shown that CCDC106 can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

CCDC106 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial properties. However, CCDC106 has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Additionally, the mechanism of action of CCDC106 is not fully understood, and more research is needed to elucidate its cellular targets.

Future Directions

There are several future directions for research on CCDC106. First, more research is needed to fully characterize the toxicity and pharmacokinetics of CCDC106. Second, more research is needed to elucidate the mechanism of action of CCDC106 and its cellular targets. Third, more research is needed to evaluate the efficacy of CCDC106 in animal models of cancer, inflammation, and bacterial infections. Fourth, more research is needed to evaluate the potential of CCDC106 as a therapeutic agent in humans. Finally, more research is needed to explore the potential of CCDC106 as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, CCDC106 is a synthetic compound that has shown promising results in scientific research. It exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties. Its mechanism of action involves its ability to interact with various cellular targets. However, more research is needed to fully characterize its toxicity and pharmacokinetics, elucidate its mechanism of action, and evaluate its efficacy in animal models and humans.

Synthesis Methods

The synthesis of CCDC106 is a multi-step process that involves the reaction of 3-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2,4-pentanedione and ammonium acetate to obtain the final product. This synthesis method has been optimized to obtain high yields and purity of CCDC106.

Scientific Research Applications

CCDC106 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have also shown that CCDC106 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, CCDC106 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to exhibit antibacterial activity against several strains of bacteria.

properties

Product Name

2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Molecular Formula

C25H22Cl2N2O3

Molecular Weight

469.4 g/mol

IUPAC Name

2-amino-4-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C25H22Cl2N2O3/c1-25(2)10-19(30)23-21(11-25)32-24(29)16(12-28)22(23)14-7-8-20(18(27)9-14)31-13-15-5-3-4-6-17(15)26/h3-9,22H,10-11,13,29H2,1-2H3

InChI Key

NOISPEWQGVVQES-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)Cl)C(=O)C1)C

Origin of Product

United States

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